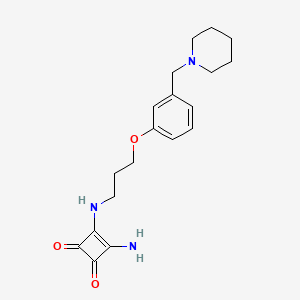

Bmy 25368

Description

Properties

CAS No. |

86134-80-7 |

|---|---|

Molecular Formula |

C19H25N3O3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |

InChI Key |

KSBYXRUNSLGUNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

Appearance |

Solid powder |

Other CAS No. |

86134-80-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |

Origin of Product |

United States |

Foundational & Exploratory

BMY 25368: A Technical Guide to its Mechanism of Action at the Histamine H2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 25368, also known as SKF 94482, is a potent and long-acting histamine H2 receptor antagonist. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with the histamine H2 receptor and the subsequent effects on intracellular signaling and physiological responses. The document details the competitive nature of its antagonism, its significant potency in inhibiting gastric acid secretion, and the experimental methodologies employed to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BMY 25368's molecular and functional properties.

Introduction: The Histamine H2 Receptor and its Antagonism

The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly found on the basolateral membrane of parietal cells in the stomach. Its activation by endogenous histamine is a primary stimulant of gastric acid secretion. The H2 receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to the activation of the proton pump (H+/K+ ATPase), resulting in the secretion of hydrogen ions into the gastric lumen.

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at these receptors, thereby reducing gastric acid secretion.[1] These agents are clinically significant in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). BMY 25368 emerged as a particularly potent and long-acting member of this class.

BMY 25368: Chemical Identity and Properties

BMY 25368 is chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione.[2] Its unique chemical structure contributes to its high affinity for the histamine H2 receptor and its prolonged duration of action.

Table 1: Chemical and Physical Properties of BMY 25368 Hydrochloride

| Property | Value |

| Molecular Formula | C19H25N3O3.ClH |

| Molecular Weight | 379.88 g/mol |

| Stereochemistry | Achiral |

Source:[3]

Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor

BMY 25368 functions as a competitive antagonist at the histamine H2 receptor.[2][4] This means that it binds reversibly to the same site as histamine on the receptor but does not activate it. By occupying the receptor, BMY 25368 prevents histamine from binding and initiating the downstream signaling cascade that leads to gastric acid secretion.

The competitive nature of this interaction has been demonstrated in preclinical studies. For instance, in Heidenhain pouch dogs, intravenous infusion of BMY 25368 was shown to competitively antagonize histamine-stimulated gastric secretion.[2] This is a key characteristic that distinguishes it from non-competitive or irreversible inhibitors.

Signaling Pathway of the Histamine H2 Receptor and the Inhibitory Effect of BMY 25368

The following diagram illustrates the canonical signaling pathway of the histamine H2 receptor and the point of intervention by BMY 25368.

Caption: Figure 1: Histamine H2 Receptor Signaling Pathway and BMY 25368 Inhibition.

Pharmacological Profile: Potency and Duration of Action

In Vivo Potency

Preclinical and clinical studies have consistently demonstrated the superior potency and longer duration of action of BMY 25368 compared to other H2 receptor antagonists, such as ranitidine.

-

In histamine-stimulated dogs, BMY 25368 was found to be nine times more potent than ranitidine after bolus intravenous administration.[2]

-

The oral potency of BMY 25368 relative to ranitidine in dogs ranged from 2.8 to 4.4, depending on the secretagogue used.[2]

-

Crucially, BMY 25368 exhibited a significantly longer duration of action than ranitidine. Its potency relative to ranitidine in histamine-stimulated dogs increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose.[2]

-

In healthy human subjects, a single 400 mg oral dose of BMY 25368 (also referred to as SK&F 94482) resulted in a significant 75% decrease in median integrated 24-hour intragastric acidity compared to placebo.[5]

-

Studies in foals have also shown a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH following intramuscular administration of BMY 25368, with the effects of higher doses sustained for over 4 hours.[6][7]

Table 2: Relative Potency of BMY 25368 compared to Ranitidine in Dogs

| Route of Administration | Condition | Relative Potency (BMY 25368 vs. Ranitidine) | Reference |

| Intravenous (bolus) | Histamine-stimulated | 9x more potent | [2] |

| Oral | Histamine-stimulated (1-3h post-dose) | 3.2x more potent | [2] |

| Oral | Histamine-stimulated (10-12h post-dose) | 28x more potent | [2] |

| Oral | Aspirin-induced gastric lesions | 9x more potent | [2] |

A Note on "Insurmountable Antagonism"

Interestingly, one study reported that BMY 25368 exhibited "insurmountable antagonism" in guinea pig atria.[8] This suggests that increasing concentrations of the agonist (histamine) cannot fully overcome the inhibitory effect of the antagonist. This finding appears to contrast with the "competitive" antagonism described in gastric acid secretion studies. This discrepancy could be due to differences in tissue types, experimental conditions, or a complex binding mechanism of BMY 25368 that may involve slow dissociation from the receptor, contributing to its long duration of action. Further investigation into the kinetics of BMY 25368 binding to the H2 receptor would be required to fully elucidate this observation.

Experimental Protocols for Characterization

The characterization of a histamine H2 receptor antagonist like BMY 25368 involves a series of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Assays

This assay would be used to determine the binding affinity (Ki) of BMY 25368 for the histamine H2 receptor.

Objective: To quantify the affinity of BMY 25368 for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the histamine H2 receptor.

-

Radioligand (e.g., [3H]-tiotidine).

-

BMY 25368.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Prepare serial dilutions of BMY 25368.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of BMY 25368.

-

For total binding, omit BMY 25368.

-

For non-specific binding, add a high concentration of a non-radiolabeled H2 receptor ligand (e.g., unlabeled tiotidine or histamine).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of BMY 25368 and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Figure 2: Workflow for a Radioligand Binding Assay.

This assay measures the ability of BMY 25368 to inhibit histamine-stimulated cAMP production.

Objective: To determine the functional potency (IC50) of BMY 25368 as an antagonist of the H2 receptor.

Materials:

-

Cells expressing the histamine H2 receptor.

-

Histamine.

-

BMY 25368.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of BMY 25368 in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Plot the cAMP concentration against the concentration of BMY 25368 to determine the IC50 value.

In Vivo Assay: Gastric Acid Secretion

As demonstrated in the literature, the effect of BMY 25368 on gastric acid secretion can be measured in animal models.

Objective: To evaluate the in vivo efficacy and duration of action of BMY 25368 in inhibiting gastric acid secretion.

Model: Heidenhain pouch dog, anesthetized rat, or horse with a gastric cannula.

Procedure (Generalized):

-

Surgically prepare the animal model.

-

Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin.

-

Collect gastric juice at regular intervals and measure the volume and hydrogen ion concentration (via titration) to determine acid output.

-

Administer BMY 25368 intravenously, orally, or intramuscularly.

-

Continue to collect gastric juice and measure acid output to determine the extent and duration of inhibition.

-

Compare the results to those obtained with a vehicle control and a reference compound like ranitidine.

Conclusion

BMY 25368 is a highly potent and long-acting competitive antagonist of the histamine H2 receptor. Its mechanism of action involves the direct blockade of histamine binding, leading to a significant reduction in gastric acid secretion. While specific binding affinity data remains to be fully disclosed in public literature, its functional potency and prolonged duration of action have been robustly demonstrated in a variety of preclinical and clinical settings. The potential for a complex binding interaction, as suggested by reports of insurmountable antagonism in some tissues, warrants further investigation and may be a key to its extended therapeutic effect. This technical guide provides a comprehensive overview of the core mechanism of action of BMY 25368, offering valuable insights for researchers and professionals in the field of pharmacology and drug development.

References

-

Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(9), 1530-1533. (URL: [Link])

-

Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. (URL: [Link])

-

Boyd, E. J., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-564. (URL: [Link])

-

Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. (URL: [Link])

-

Global Substance Registration System. BMY-25368 HYDROCHLORIDE. (URL: [Link])

-

Gifford Bioscience. Radioligand Binding Assay Protocol. (URL: [Link])

-

Eurofins Discovery. H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (URL: [Link])

-

Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American journal of veterinary research, 52(9), 1530–1533. (URL: [Link])

-

Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. AJVR, 52(9), 1530-1533. (URL: [Link])

-

O'Neill, K. A., & Gertner, S. B. (1986). Effects of centrally administered H2 antagonists in the behavioral despair test. Psychopharmacology, 90(2), 190–192. (URL: [Link])

-

Kijima, H., et al. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157. (URL: [Link])

-

Wikipedia. H2 receptor antagonist. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of centrally administered H2 antagonists in the behavioral despair test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMY 25368: A Histamine H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BMY 25368, a potent histamine H2 receptor antagonist. The information is structured to offer not just data, but also scientific context and actionable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of BMY 25368

BMY 25368, also known by its development code SK&F 94482, is a member of the squaric acid derivative class of compounds that has demonstrated significant activity as a histamine H2 receptor antagonist. Its primary pharmacological effect is the inhibition of gastric acid secretion, a key therapeutic target in acid-related gastrointestinal disorders.[1] Understanding the chemical structure, molecular properties, and mechanism of action of BMY 25368 provides valuable insights for the design and development of novel therapeutics in this class.

Chemical Structure and Molecular Properties

The unique chemical architecture of BMY 25368 is central to its biological activity. Its systematic IUPAC name is 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione.

Caption: Chemical structure of BMY 25368.

The molecular properties of BMY 25368 are summarized in the table below. These properties are critical for its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C19H25N3O3 | [2] |

| Molecular Weight | 343.42 g/mol | [2] |

| IUPAC Name | 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione | N/A |

| SMILES | C1CCN(CC1)Cc2cccc(c2)OCCCNc3c(c(=O)c3=O)N | [2] |

| InChIKey | BCFLXSGCJYZLCU-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 83.56 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 7 | [3] |

| Rotatable Bonds | 8 | [3] |

Synthesis of BMY 25368: A General Approach

Caption: General synthetic workflow for BMY 25368.

Experimental Protocol (General):

-

Preparation of the Amine Side Chain: The synthesis would first require the preparation of the 3-(3-piperidinomethylphenoxy)propan-1-amine side chain. This can be achieved through standard organic synthesis methods, likely involving the alkylation of 3-hydroxybenzaldehyde with a suitable piperidine derivative, followed by reductive amination or other functional group transformations to introduce the propylamino moiety.

-

Coupling Reaction: Diethyl squarate would be reacted with the 3-(3-piperidinomethylphenoxy)propan-1-amine in a suitable solvent, such as ethanol or methanol. This reaction is a nucleophilic substitution on the squarate ring, where the primary amine of the side chain displaces one of the ethoxy groups.

-

Amine Addition: Following the initial coupling, the remaining ethoxy group on the squaric acid core would be displaced by ammonia to introduce the amino group.

-

Purification: The final product, BMY 25368, would be purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

The causality behind these experimental choices lies in the reactivity of the squaric acid core. The carbonyl groups of diethyl squarate activate the vinylic carbons for nucleophilic attack, making the sequential displacement of the ethoxy groups by amines a feasible and controlled process.

Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor

BMY 25368 exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, primarily located on the basolateral membrane of gastric parietal cells.[1] In the physiological state, the binding of histamine to these receptors triggers a signaling cascade that leads to the secretion of gastric acid.

The signaling pathway initiated by histamine at the H2 receptor involves the following key steps:

-

Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

-

Proton Pump (H+/K+ ATPase) Activation: PKA phosphorylates and activates the H+/K+ ATPase (proton pump) located on the apical membrane of the parietal cell.

-

Acid Secretion: The activated proton pump actively transports H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.

BMY 25368, by competitively binding to the H2 receptor, prevents histamine from initiating this cascade, thereby reducing the production and secretion of gastric acid.

Caption: Signaling pathway of histamine H2 receptor and the inhibitory action of BMY 25368.

Conclusion

BMY 25368 represents a significant molecule in the study of histamine H2 receptor antagonists. Its distinct chemical structure, centered around a squaric acid core, provides a valuable scaffold for medicinal chemistry efforts. A thorough understanding of its molecular properties, a plausible synthetic strategy, and its well-defined mechanism of action are essential for researchers and scientists working on the development of new and improved therapies for acid-related gastrointestinal diseases. The principles outlined in this guide serve as a foundation for further investigation and innovation in this important therapeutic area.

References

-

BMY-25368 HYDROCHLORIDE - gsrs. [Link]

-

The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects - PubMed. [Link]

-

Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Asynt. [Link]

Sources

- 1. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. chemscene.com [chemscene.com]

Technical Guide: Comparative Pharmacodynamics of BMY-25368 and Ranitidine

[1]

Executive Summary

This technical guide analyzes the pharmacological divergence between Ranitidine , the prototypical competitive histamine H2-receptor antagonist, and BMY-25368 , a potent investigational analogue developed in the 1980s.

While both compounds target the H2 receptor to suppress gastric acid secretion, they exhibit fundamentally different kinetic profiles. Ranitidine functions as a surmountable, competitive antagonist with rapid dissociation kinetics. In contrast, BMY-25368 displays insurmountable (pseudo-irreversible) antagonism characterized by slow dissociation rates (

Structural Determinants of Potency

The potency disparity is rooted in the chemical moieties used to mimic the histamine imidazole ring and the polar tail group.

Chemical Architecture

-

Ranitidine: Features a furan ring (replacing histamine's imidazole) and a diaminonitroethene polar group. This structure allows for hydrogen bonding with the receptor but permits rapid equilibrium (fast on/fast off).

-

BMY-25368: Utilizes a 3,4-diamino-3-cyclobutene-1,2-dione (squaric acid derivative) moiety connected to a piperidinomethyl-phenoxy group.

-

Key Structural Insight: The cyclobutene-dione group forms a highly stable complex with the H2 receptor's varying polar domains. Structure-Activity Relationship (SAR) studies indicate that this specific polar group, combined with a trimethylene linker, is responsible for the compound's "washout resistance" and insurmountable antagonism.

-

Binding Kinetics

The clinical difference is driven by residence time (

| Compound | Binding Mode | Dissociation Rate ( | Consequence |

| Ranitidine | Competitive, Reversible | Fast | Surmountable by high histamine concentrations; requires frequent dosing. |

| BMY-25368 | Pseudo-Irreversible | Very Slow | Insurmountable; shifts agonist curve to the right and depresses maximal response ( |

Comparative Potency Data

The following data summarizes the potency ratios derived from in vivo canine models (Heidenhain pouch dogs) and in vitro guinea pig atrial assays.

Table 1: Potency Ratios (Ranitidine = 1.0)

| Metric | Condition | Ranitidine | BMY-25368 | Fold Increase |

| IV Potency | Bolus Injection | 1.0 | ~9.0 | 9x |

| Oral Potency | Acute (1-3 hrs) | 1.0 | 3.2 | 3.2x |

| Oral Potency | Delayed (10-12 hrs) | 1.0 | 28.0 | 28x |

| Inhibition of Ulcers | Aspirin-Induced | 1.0 | 9.0 | 9x |

Data Source: Derived from Cavanagh et al. (1983) and subsequent kinetic characterizations.

The "Time-Dependent" Potency Shift

A critical observation in the technical evaluation of BMY-25368 is that its relative potency increases over time. At 1 hour post-dose, it is ~3x more potent than ranitidine. By 10 hours, it is ~28x more potent.[1] This confirms that BMY-25368 is not just "stickier" but follows a slow-offset model where the drug remains bound to the receptor long after plasma levels have cleared, effectively "tagging" the receptor.

Mechanism of Action Visualization

The following diagram illustrates the kinetic differentiation at the H2 receptor level.

Caption: Kinetic differentiation of H2 blockade. Ranitidine competes dynamically with histamine, whereas BMY-25368 forms a stable complex that resists agonist displacement.

Experimental Protocol: Guinea Pig Atrium Assay

To validate the potency and "insurmountable" nature of BMY-25368, the Isolated Guinea Pig Right Atrium Assay is the gold standard. This tissue is rich in H2 receptors which mediate positive chronotropy (heart rate).

Protocol Design

Objective: Determine

Materials:

-

Tyrode’s Solution (aerated with 95%

/ 5% -

Force transducer coupled to a polygraph.

-

Agonist: Histamine dihydrochloride.

-

Antagonists: Ranitidine (Standard), BMY-25368 (Test).

Step-by-Step Workflow

-

Tissue Preparation:

-

Sacrifice guinea pig (cervical dislocation).

-

Rapidly excise the heart; isolate the spontaneously beating right atrium.

-

Mount in 20mL organ bath at 30°C under 1g resting tension.

-

-

Equilibration:

-

Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

-

-

Control Curve (Agonist Only):

-

Generate a cumulative concentration-response curve (CRC) for histamine (

to -

Record maximal heart rate response (

). -

Washout: Rinse tissue 3-4 times until baseline rate returns.

-

-

Antagonist Incubation:

-

Add Antagonist (Ranitidine or BMY-25368) at fixed concentration (e.g.,

). -

Incubate for 60 minutes (Critical: BMY-25368 requires long equilibration due to slow association).

-

-

Test Curve:

-

Repeat Histamine CRC in the presence of antagonist.

-

-

Reversibility Test (The Differentiator):

-

Wash the tissue continuously for 60 minutes (buffer exchange every 10 min).

-

Repeat Histamine CRC.

-

Expected Results & Analysis

| Parameter | Ranitidine Response | BMY-25368 Response |

| Shift in CRC | Parallel rightward shift (Competitive). | Rightward shift with depression of |

| Schild Slope | ~1.0 (Unity). | < 1.0 (Deviates from simple competition). |

| Post-Washout | Curve returns to Control (Reversible). | Curve remains shifted/depressed (Irreversible). |

Data Calculation:

Calculate the Dose Ratio (DR) =

Experimental Workflow Visualization

Caption: Workflow for differentiating competitive (Ranitidine) vs. insurmountable (BMY-25368) antagonism in isolated tissue.

References

-

Cavanagh, R. L., Buyniski, J. P., & Kessler, E. (1983). BMY-25368, a potent and long-acting histamine H2-receptor antagonist.[1] Federation Proceedings. (Note: Foundational text for BMY series pharmacology).

-

Kijima, H., Isobe, Y., et al. (1998). Structure-activity characterization of an H2-receptor antagonist... involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria.[2] Biochemical Pharmacology.[3]

-

Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses.[4] American Journal of Veterinary Research.

-

Algieri, A. A., et al. (1982). 1,2,5-Thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists.[1][4] Journal of Medicinal Chemistry. (Context for structural analogues).

Sources

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of BMY 25368: A Potent Histamine H2 Receptor Antagonist

This guide provides a comprehensive analysis of BMY 25368 (also known as SKF 94482), a potent and long-acting histamine H2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, in vivo efficacy, and structural characteristics, offering field-proven insights into its pharmacological profile.

Introduction: The Significance of BMY 25368

BMY 25368 is a highly effective inhibitor of gastric acid secretion.[1] It belongs to the class of histamine H2 receptor antagonists, a group of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. Its primary therapeutic potential lies in its ability to competitively block the action of histamine on the parietal cells of the stomach, thereby reducing the production of gastric acid. This action is crucial in the management of conditions such as peptic ulcers and gastroesophageal reflux disease. Studies have demonstrated its efficacy in antagonizing gastric secretion stimulated not only by histamine but also by other secretagogues like pentagastrin, bethanechol, and food, highlighting its robust and broad-spectrum antisecretory activity.[1]

Mechanism of Action: Competitive and Insurmountable Antagonism

The principal mechanism of BMY 25368 involves its direct interaction with the histamine H2 receptor, a G-protein coupled receptor located on the basolateral membrane of gastric parietal cells.

The H2 Receptor Signaling Pathway

Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to the H2 receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various substrates, culminating in the activation of the H+/K+-ATPase proton pump. This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen.

Mode of Antagonism

BMY 25368 acts as a competitive antagonist, binding to the H2 receptor and preventing histamine from initiating the signaling cascade.[1] Interestingly, research comparing BMY 25368 to other H2 antagonists like IT-066 has suggested a component of "insurmountable" or irreversible antagonism.[2] This characteristic is attributed to specific structural features, particularly the trimethylene connecting carbon chain in its structure. This property may contribute to its potent and long-lasting effects, as the receptor blockade is not easily overcome by increasing concentrations of the agonist (histamine).[2]

In Vivo and Clinical Pharmacological Profile

The efficacy of BMY 25368 has been demonstrated across multiple species, including preclinical animal models and human clinical trials.

Preclinical Efficacy

-

Canine Models : In dogs, BMY 25368 proved to be a potent and long-acting antagonist of gastric secretion. It was also shown to be effective in preventing aspirin-induced gastric lesions, indicating a protective effect on the gastric mucosa.

-

Equine Models : Studies in foals demonstrated a clear dose-response relationship.[3][4] Intramuscular administration of BMY 25368 led to a significant decrease in hydrogen ion concentration and a corresponding increase in gastric pH. At higher doses (0.22 and 1.10 mg/kg), this acid suppression was sustained for over four hours, suggesting its potential utility in treating gastric ulcer disease in horses.[3][4]

-

Rodent Models : When administered directly into the cerebral ventricles of mice, BMY 25368, along with other H2 antagonists, caused a reduction in locomotor activity.[5] This finding suggests that central histaminergic H2 receptors may play a role in arousal and sedation mechanisms, an important consideration for the overall pharmacological profile.[5]

| Preclinical In Vivo Efficacy of BMY 25368 | ||

| Species | Dose Range / Route | Key Findings |

| Dog | Not Specified | Potent and long-acting inhibition of gastric secretion; Protective against aspirin-induced lesions. |

| Horse (Foals) | 0.02 - 1.10 mg/kg IM | Dose-dependent decrease in H+ concentration and increase in gastric pH; effect sustained for >4 hours at higher doses.[3][4] |

| Mouse | Intracerebroventricular | Reduction in locomotor activity and rotorod latencies.[5] |

Human Clinical Data

A double-blind, placebo-controlled study in healthy male subjects provided definitive evidence of BMY 25368's efficacy in humans.[6] A single daily oral dose of 400 mg administered for seven days resulted in profound and sustained control of intragastric acidity over a 24-hour period.

| Effect of BMY 25368 (400 mg/day) on 24-h Gastric Parameters in Healthy Subjects | |||

| Parameter | Placebo (Median) | BMY 25368 (Median) | Change |

| Integrated Intragastric Acidity (mmol h/L) | 883 | 218 | -75% [6] |

| Integrated Plasma Gastrin (pmol h/L) | 202 | 364 | +80% [6] |

The significant 75% reduction in 24-hour acidity demonstrates the drug's ability to provide continuous acid control with a once-daily dosing regimen.[6] The corresponding 80% rise in plasma gastrin is a known physiological response to reduced gastric acidity, where the body attempts to stimulate acid production via gastrin release. The study confirmed a significant inverse correlation between intragastric acidity and plasma gastrin levels.[6]

Experimental Methodologies

The validation of BMY 25368's pharmacological profile relies on robust and reproducible experimental protocols.

Protocol: Evaluation of Gastric Acid Secretion in Equine Model

This protocol is based on the methodology used to assess BMY 25368 in foals.[3][4]

Objective: To determine the dose-dependent effect of BMY 25368 on gastric acid secretion.

Methodology:

-

Animal Preparation: Five healthy foals are used. Food is withheld for a specified period before the experiment to establish a baseline gastric environment.

-

Cannulation: A nasogastric tube or a gastric cannula is inserted to allow for the collection of gastric fluid samples.

-

Baseline Sampling: Gastric fluid samples are collected at regular intervals (e.g., every 15-30 minutes) for a baseline period (e.g., 1-2 hours) to determine basal acid output.

-

Drug Administration: BMY 25368 is administered intramuscularly (IM) in a randomized, crossover design. Each foal receives different doses (e.g., 0.02, 0.11, 0.22, and 1.10 mg/kg) with an appropriate washout period between treatments.

-

Post-Treatment Sampling: Gastric fluid collection continues at regular intervals for several hours (e.g., 4-6 hours) post-administration.

-

Sample Analysis: Each gastric fluid sample is analyzed for:

-

Volume: To calculate total acid output.

-

pH: Measured using a calibrated pH meter.

-

Hydrogen Ion Concentration: Determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral endpoint.

-

-

Data Analysis: The changes in pH and hydrogen ion concentration from baseline are calculated for each dose and plotted over time to determine the magnitude and duration of the antisecretory effect.

Structure-Activity Insights

While a full synthesis and SAR study for BMY 25368 is not detailed in the available literature, comparative studies provide valuable insights. A study characterizing the H2-receptor antagonist IT-066 also evaluated BMY 25368.[2] IT-066 is structurally divided into three parts: a tertiary amine/hydrophobic group, a connecting carbon chain, and a polar group. The study found that replacing the connecting chain of IT-066 (a cis-2-butene) with the trimethylene chain of BMY 25368 maintained the irreversible/insurmountable antagonism.[2] This suggests that the length and configuration of this connecting chain are crucial determinants for the irreversibility of the H2-receptor blocking action, a key feature contributing to the drug's potent and sustained activity.[2]

References

-

Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157. [Link]

-

Glick, S. D., & Gordon, T. P. (1987). Effects of centrally administered H2 antagonists on motor activity. Neuroscience Letters, 74(2), 223-226. [Link]

-

Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(7), 1092-1095. [Link]

-

Orsini, J. A., Dreyfuss, D. J., Vecchione, J., Spencer, P. A., & Uhlman, R. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. PubMed. [Link]

-

Boyd, E. J., Wilson, J. A., & Wormsley, K. G. (1988). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 2(4), 341-349. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses [agris.fao.org]

- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of centrally administered H2 antagonists on motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of BMY 25368 for the Histamine H2 Receptor

This technical guide provides a comprehensive overview of the binding characteristics of BMY 25368 (also known as SKF 94482) to the histamine H2 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and elucidates the underlying pharmacology of this potent H2 antagonist.

Introduction: The Significance of Histamine H2 Receptor Antagonism

The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in gastric acid secretion, smooth muscle relaxation, and modulation of the immune system. Its activation by histamine initiates a signaling cascade that has been a primary target for therapeutic intervention in acid-related gastrointestinal disorders. BMY 25368 emerged as a potent and long-acting antagonist of this receptor, demonstrating significant efficacy in preclinical models of gastric acid secretion. This guide delves into the specific molecular interactions that define its pharmacological profile.

Molecular Profile of BMY 25368

BMY 25368, with the chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, is a structurally distinct antagonist of the histamine H2 receptor. Its unique chemical architecture is central to its potent and sustained biological activity.

Binding Characteristics of BMY 25368 to the Histamine H2 Receptor

Irreversible Antagonism: A Key Mechanistic Feature

A pivotal study by Kijima and colleagues in 1998 revealed that BMY 25368 exhibits a mode of antagonism that is not simply competitive but rather insurmountable and time-dependent, characteristic of irreversible binding. In functional assays using guinea pig isolated atria, BMY 25368's antagonism was comparable to that of IT-066, a known irreversible H2-receptor antagonist. This suggests that BMY 25368 may form a stable, long-lasting complex with the receptor, potentially through covalent modification or an extremely slow dissociation rate. This property is crucial for its observed long duration of action in vivo.

In Vivo Potency and Efficacy

Preclinical studies have consistently demonstrated the potent and long-lasting effects of BMY 25368 as a competitive antagonist of histamine-stimulated gastric secretion. In canine models, BMY 25368 was found to be nine times more potent than ranitidine following intravenous administration. Its oral potency was also significantly greater than ranitidine, with a markedly longer duration of action. For instance, its potency relative to ranitidine in histamine-stimulated dogs increased from 3.2-fold at 1-3 hours post-dose to 28-fold at 10-12 hours post-dose.

| Parameter | BMY 25368 | Ranitidine | Reference |

| Relative Potency (IV, vs. Ranitidine) | 9x | 1x | |

| Relative Oral Potency (vs. Ranitidine, 1-3h) | 3.2x | 1x | |

| Relative Oral Potency (vs. Ranitidine, 10-12h) | 28x | 1x |

The Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by its endogenous ligand, histamine, initiates a well-characterized signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as gastric acid secretion in parietal cells.

Histamine H2 Receptor Signaling Pathway and Point of Inhibition by BMY 25368.

Experimental Protocol: In Vitro Characterization of Histamine H2 Receptor Antagonists

To assess the binding affinity and mode of action of a compound like BMY 25368, a combination of radioligand binding and functional assays is employed. The following provides a detailed methodology for a competitive radioligand binding assay.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., BMY 25368) for the histamine H2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H2 receptor antagonist with high affinity and specificity, such as [³H]tiotidine.

-

Test Compound: BMY 25368.

-

Non-specific Binding Control: A high concentration of a known H2 receptor ligand (e.g., 10 µM unlabeled tiotidine or histamine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells expressing the histamine H2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of BMY 25368 in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]tiotidine (at a concentration close to its Kd), 50 µL of assay buffer, and 150 µL of the membrane preparation.

-

Non-specific Binding (NSB): 50 µL of [³H]tiotidine, 50 µL of the non-specific binding control (e.g., 10 µM tiotidine), and 150 µL of the membrane preparation.

-

Competitive Binding: 50 µL of [³H]tiotidine, 50 µL of each dilution of BMY 25368, and 150 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each concentration of BMY 25368, determine the percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the BMY 25368 concentration to generate a competition curve.

-

Calculate the IC50 value from the competition curve using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

BMY 25368 is a highly potent histamine H2 receptor antagonist with a pharmacological profile distinguished by its long duration of action. This is likely attributable to its irreversible or slowly reversible binding to the H2 receptor, a characteristic that sets it apart from many other antagonists in its class. While quantitative in vitro binding affinity data (Ki/IC50) is not prominently available, its functional antagonism has been well-documented. Further investigation into the precise molecular interactions underlying its insurmountable antagonism would provide valuable insights for the design of future therapeutics targeting the histamine H2 receptor.

References

-

Cavanagh, R. L., & Buyniski, J. P. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299–313. [Link]

- Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (IT-066), involved in the insurmountable antagonism against histamine-

The Therapeutic Potential of BMY 25368 in Gastric Ulcer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastric ulcer disease remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. This technical guide provides an in-depth analysis of BMY 25368, a potent and long-acting histamine H2-receptor antagonist, and its therapeutic potential in the context of gastric ulcer research. While representing an earlier generation of drug discovery, the principles of its action and the methodologies for its evaluation remain highly relevant for contemporary research in the field. This document will delve into the core mechanism of action of BMY 25368, present detailed experimental protocols for its preclinical assessment, and offer a framework for understanding its potential clinical utility. The information is tailored for researchers, scientists, and drug development professionals seeking to understand the landscape of anti-ulcerative drug discovery and development.

Introduction: The Unmet Need in Gastric Ulcer Therapy and the Promise of BMY 25368

Gastric ulcers are open sores that develop on the lining of the stomach, causing pain and potential complications.[1] The pathophysiology of gastric ulcer disease is complex, involving an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, and nonsteroidal anti-inflammatory drugs) and protective mechanisms (e.g., mucus-bicarbonate barrier, prostaglandins, and adequate mucosal blood flow).[2][3] Current treatment strategies primarily focus on reducing gastric acid secretion and eradicating H. pylori.[4]

BMY 25368, with the chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, emerged as a promising candidate in the landscape of anti-ulcerative agents.[5] As a histamine H2-receptor antagonist, its primary mechanism is to block the action of histamine on parietal cells, thereby reducing gastric acid secretion.[5][6] Early preclinical studies demonstrated that BMY 25368 is not only a potent inhibitor of gastric acid but also possesses a significantly longer duration of action compared to the then-standard ranitidine, suggesting a potential for less frequent dosing and improved patient compliance.[5]

This guide will provide a comprehensive overview of the scientific rationale and technical methodologies for evaluating the therapeutic potential of BMY 25368 in gastric ulcer research.

Core Mechanism of Action: Competitive Antagonism of the Histamine H2 Receptor

The cornerstone of BMY 25368's anti-ulcerative potential lies in its competitive antagonism of the histamine H2 receptor on gastric parietal cells. This mechanism is central to reducing the primary aggressive factor in ulcer formation: gastric acid.

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for BMY 25368.

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of BMY 25368.

Molecular Interactions and Competitive Inhibition

BMY 25368 competitively binds to the histamine H2 receptor, preventing histamine from binding and activating the receptor. This blockade of the H2 receptor inhibits the subsequent activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The decrease in cAMP attenuates the activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of the H+/K+ ATPase (the proton pump). The final consequence is a dose-dependent reduction in the secretion of hydrogen ions (H+) into the gastric lumen, leading to an increase in gastric pH.[7][8]

Preclinical Evaluation of BMY 25368: Experimental Protocols

A rigorous preclinical evaluation is essential to characterize the efficacy and safety of any anti-ulcer agent. The following are detailed, step-by-step methodologies for key experiments.

In Vivo Assessment of Gastric Acid Antisecretory Activity

This protocol is designed to evaluate the inhibitory effect of BMY 25368 on gastric acid secretion in a canine model, a well-established model for this purpose.[5]

Experimental Workflow: Heidenhain Pouch Dog Model

Sources

- 1. Gastric Ulcers Clinical Research Trials | CenterWatch [centerwatch.com]

- 2. Phytol nanoemulsions encapsulated alginate hydrogel beads for the protection and management of alcohol-induced gastric ulcer via nitric oxide synthase and NF-κB/IL-6/TGF-β modulation | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Peptic Ulcer Disease Medication: Proton Pump Inhibitors, H2-Receptor Antagonists, Antimicrobials, Antidiarrheal Agents, Cytoprotective Agents [emedicine.medscape.com]

- 5. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of BMY 25368, a Squaric Acid Derivative

This guide provides a comprehensive technical framework for the structural elucidation of BMY 25368, a notable squaric acid derivative and histamine H₂ antagonist. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, grounding its protocols in established scientific principles to ensure robust and reliable structural characterization.

Introduction: The Significance of the Squaric Acid Moiety in BMY 25368

BMY 25368, with the chemical formula C₁₉H₂₅N₃O₃, presents a fascinating case for structural analysis due to the presence of a squaric acid core.[1] This four-membered ring system, also known as 3,4-dihydroxycyclobut-3-ene-1,2-dione, is not a typical carboxylic acid, yet it exhibits pronounced acidity. This property stems from the inductive effects of its oxygen atoms and, more importantly, the resonance stabilization of its anionic forms. Derivatives of squaric acid, particularly squaramides, are of significant interest in medicinal chemistry for their diverse biological activities and their ability to act as bioisosteric replacements for carboxylic acid groups.[2][3][4][5][6] Understanding the precise three-dimensional arrangement of atoms in BMY 25368 is paramount for elucidating its mechanism of action as a histamine H₂ antagonist and for guiding future drug design efforts.[7]

This guide will detail a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and crystallographic techniques to build a complete structural picture of BMY 25368.

Core Structural Features of BMY 25368

A thorough structural analysis begins with a clear understanding of the molecule's constituent parts.

| Feature | Description |

| Molecular Formula | C₁₉H₂₅N₃O₃ |

| Squaric Acid Core | A central four-membered ring with two carbonyl groups and two enolic hydroxyl groups (or their derivative form in BMY 25368). This moiety is key to the molecule's electronic and hydrogen-bonding properties. |

| Piperidine Moiety | A saturated six-membered heterocyclic amine ring, contributing to the molecule's basicity and overall conformation. |

| Aromatic Ring | A substituted benzene ring, which will exhibit characteristic spectroscopic signals and can engage in π-stacking interactions. |

| Linker Chain | An ether and an amine linkage connect the core functional groups, providing conformational flexibility. |

A Multi-Technique Approach to Structural Elucidation

A single analytical method is rarely sufficient for unambiguous structure determination. The following workflow outlines a synergistic approach, where each technique provides complementary information.

Caption: A logical workflow for the comprehensive structural analysis of BMY 25368.

Experimental Protocols

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental composition of BMY 25368. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn provides a highly confident molecular formula. The choice of ionization technique is critical; Electrospray Ionization (ESI) is generally well-suited for molecules like BMY 25368 which possess basic nitrogen atoms that can be readily protonated.

Trustworthiness: The protocol includes internal or external calibration to ensure mass accuracy. Tandem mass spectrometry (MS/MS) is employed to generate a fragmentation pattern, which acts as a structural fingerprint and helps in piecing together the connectivity of the molecule.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (HRMS/MS)

-

Sample Preparation: Prepare a dilute solution of BMY 25368 (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

-

MS1 Analysis:

-

Acquire a full scan mass spectrum in positive ion mode to determine the monoisotopic mass of the protonated molecule, [M+H]⁺.

-

The expected m/z for C₁₉H₂₅N₃O₃ + H⁺ is approximately 344.1974. The high mass accuracy of the instrument should allow for confirmation of the elemental composition.

-

-

MS/MS Analysis (Collision-Induced Dissociation - CID):

-

Select the [M+H]⁺ ion as the precursor ion for fragmentation.

-

Apply a range of collision energies to induce fragmentation. The fragmentation of odd-electron ions from electron impact or even-electron ions from chemical ionization can provide structural information.[4]

-

Acquire the product ion spectrum. The fragmentation pattern will be characteristic of the BMY 25368 structure, with expected cleavages at the ether linkage, the piperidine ring, and the squaramide moiety.[6][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups.[1][9] For BMY 25368, we are particularly interested in the characteristic absorptions of the carbonyl groups of the squaric acid core, N-H bonds, C-O ether linkages, and aromatic C-H bonds. The positions of these bands can also give clues about hydrogen bonding.

Trustworthiness: A background spectrum is always run to subtract atmospheric H₂O and CO₂ signals. The sample preparation method is chosen to minimize scattering and ensure good spectral quality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid BMY 25368 sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation, such as creating KBr pellets, is required, which minimizes sample handling and potential contamination.[2]

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic FTIR Bands for BMY 25368:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3500 | N-H Stretch | Amine/Amide |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2800-3000 | C-H Stretch | Aliphatic |

| ~1700-1800 | C=O Stretch | Squaric Acid Carbonyl |

| ~1600-1650 | C=C Stretch | Aromatic/Squaric Acid |

| ~1100-1300 | C-O Stretch | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments will be used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. The choice of deuterated solvent is important; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with the latter being more suitable for compounds with exchangeable protons due to its ability to form hydrogen bonds.

Trustworthiness: The use of a known internal standard, such as tetramethylsilane (TMS), ensures accurate chemical shift referencing. A combination of complementary 2D NMR experiments provides redundant information, allowing for self-validation of the structural assignments.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of BMY 25368 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS.[10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and conformation.

-

Sources

- 1. azom.com [azom.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. lambdasci.com [lambdasci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mp.bmj.com [mp.bmj.com]

- 8. uab.edu [uab.edu]

- 9. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 10. organomation.com [organomation.com]

The Historical Development of BMY 25368: A Potent and Long-Acting Histamine H2 Blocker

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The landscape of gastric acid secretion inhibitors has been shaped by the relentless pursuit of more potent, selective, and durable therapeutic agents. The development of histamine H2 receptor antagonists marked a pivotal moment in the management of acid-related disorders. This technical guide delves into the historical development of BMY 25368, a potent and long-acting H2 blocker, from its chemical conception to its preclinical characterization. While information on its late-stage clinical development is not extensively available in the public domain, this document aims to provide a comprehensive overview of its foundational science, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The Quest for Superior H2 Receptor Blockade: The Emergence of BMY 25368

The discovery of histamine H2 receptors and the subsequent development of the first H2 antagonist, cimetidine, revolutionized the treatment of peptic ulcers and other gastrointestinal disorders. This breakthrough spurred a wave of research aimed at identifying second-generation antagonists with improved pharmacological profiles, including greater potency, longer duration of action, and fewer side effects. It was within this competitive and innovative environment that Bristol-Myers Squibb (BMS) embarked on the development of novel H2 blockers.

BMY 25368, also known by its chemical name 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione and the code SKF 94482, emerged from these efforts as a promising candidate. Its unique chemical structure, centered around a cyclobutene-3,4-dione core, set it apart from the imidazole- and furan-based structures of its predecessors, cimetidine and ranitidine, respectively.

Unraveling the Molecular Architecture: Structure-Activity Relationship (SAR) Insights

The design of BMY 25368 was a testament to the power of medicinal chemistry in optimizing drug-receptor interactions. The core of its activity lies in the 3,4-diamino-3-cyclobutene-1,2-dione moiety, a key structural feature for potent H2 receptor antagonism.

A pivotal study on the structure-activity relationships of H2-receptor antagonists featuring this cyclobutene-dione core shed light on the critical elements for high-affinity binding and functional activity. This research, while not exclusively focused on BMY 25368, provides the scientific rationale behind its design. The study highlighted the importance of the diamino-cyclobutene-dione group for time-dependent and insurmountable H2-receptor blocking action. Furthermore, it was demonstrated that the nature of the connecting chain between this polar head and the hydrophobic side chain is crucial for the irreversibility of the receptor blockade. BMY 25368, with its trimethylene connecting chain, exhibited irreversible antagonism, a characteristic that likely contributes to its long duration of action.

The piperidinomethylphenoxy group serves as the hydrophobic anchor, facilitating the initial interaction with the H2 receptor. The specific substitution pattern and the nature of this group were likely optimized through iterative synthesis and biological testing to achieve the desired potency and selectivity.

Preclinical Pharmacology: Demonstrating Potency and Durability

The preclinical evaluation of BMY 25368 provided compelling evidence of its potential as a superior H2 blocker. Studies in various animal models consistently demonstrated its high potency and prolonged duration of action compared to the then-standard ranitidine.

Inhibition of Gastric Acid Secretion in Canine Models

In a key study utilizing the Heidenhain pouch dog model, BMY 25368 was shown to be a competitive antagonist of histamine-stimulated gastric acid secretion. This finding confirmed its mechanism of action as a true H2 receptor blocker. The study further revealed that BMY 25368 also effectively antagonized gastric secretion stimulated by other secretagogues, including pentagastrin and bethanechol, as well as food-stimulated acid secretion.

Table 1: Comparative Potency of BMY 25368 and Ranitidine in Histamine-Stimulated Dogs

| Route of Administration | Relative Potency (BMY 25368 vs. Ranitidine) |

| Intravenous (bolus) | 9 times more potent |

| Oral (1-3 hours post-dose) | 3.2 times more potent |

| Oral (10-12 hours post-dose) | 28 times more potent |

The significantly longer duration of action of BMY 25368 is a noteworthy feature. This prolonged effect offers the potential for less frequent dosing, which can improve patient compliance and therapeutic outcomes.

Gastroprotective Effects

Beyond its antisecretory effects, BMY 25368 demonstrated significant gastroprotective properties. In a canine model of aspirin-induced gastric lesions, orally administered BMY 25368 was found to be nine times more potent than ranitidine in preventing the formation of these lesions. This suggests a potential role for BMY 25368 in the prevention of NSAID-associated gastropathy.

Efficacy in Equine Models

The potent antisecretory effects of BMY 25368 were also confirmed in horses. A study in foals demonstrated that intramuscular administration of BMY 25368 led to a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH. At higher doses, the elevation in pH was sustained for over four hours, indicating its potential utility in treating and preventing gastric ulcers in horses.

Synthesis and Chemical Properties

The synthesis of the cyclobutene-dione core is a critical step. Research on related compounds suggests that this can be achieved through various methods, including the dimerization of ketenes or the [2+2] cycloaddition of ynamines and ketenes. Subsequent functional group manipulations would then allow for the introduction of the amino groups and the side chains.

Clinical Development: An Unconcluded Narrative

Despite the promising preclinical profile of BMY 25368, detailed information regarding its progression through clinical trials in humans is scarce in the public domain. It is possible that the compound's development was discontinued for strategic, pharmacokinetic, or safety reasons that are not publicly disclosed. The pharmaceutical industry's pipeline is dynamic, with many promising candidates not reaching the market for a variety of complex reasons.

Conclusion and Future Perspectives

BMY 25368 represents a significant effort in the historical development of H2 receptor antagonists. Its unique chemical structure, centered on the 3,4-diamino-3-cyclobutene-1,2-dione core, conferred high potency and a remarkably long duration of action in preclinical models. The insights gained from its structure-activity relationship studies have contributed to the broader understanding of H2 receptor pharmacology and have likely informed the design of subsequent generations of acid-suppressing agents.

While the complete clinical development story of BMY 25368 remains to be told, its preclinical legacy serves as a valuable case study for drug discovery scientists. It underscores the importance of innovative chemical design in achieving superior pharmacological properties and highlights the rigorous preclinical evaluation necessary to identify promising therapeutic candidates. The journey of BMY 25368, though not culminating in a marketed drug, is a testament to the intricate and often challenging path of pharmaceutical research and development.

Diagrams

Signaling Pathway of Histamine H2 Receptor Activation and Blockade

Caption: Mechanism of H2 receptor-mediated gastric acid secretion and its inhibition by BMY 25368.

Experimental Workflow for Evaluating H2 Blocker Potency

Caption: A generalized workflow for the preclinical evaluation of H2 receptor antagonists.

References

-

Effect of BMY-25368, a Potent and Long-Acting Histamine H2-receptor Antagonist, on Gastric Secretion and Aspirin-Induced Gastric Lesions in the Dog. Aliment Pharmacol Ther. URL: [Link]

-

Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. Am J Vet Res. URL: [Link]

- Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1

Methodological & Application

Application Note: Preparation of BMY 25368 Stock and Injection Solutions

This Application Note is designed for researchers and drug development professionals requiring a standardized, reproducible protocol for the preparation of BMY 25368 (SK&F 94482) for in vivo and in vitro applications.

Introduction & Mechanism

BMY 25368 is a potent, long-acting histamine H₂ receptor antagonist. Structurally, it distinguishes itself from earlier generations (e.g., cimetidine, ranitidine) by incorporating a 3,4-diamino-3-cyclobutene-1,2-dione (squaramide) moiety as a bioisostere for the thiourea or cyanoguanidine groups found in classic antagonists. This structural modification enhances potency and alters physicochemical stability, necessitating specific handling protocols to prevent hydrolytic degradation or precipitation during formulation.

This guide provides a self-validating workflow for preparing high-purity stock solutions and biocompatible injection vehicles, ensuring experimental reproducibility in pharmacokinetic and pharmacodynamic studies.

Physicochemical Profile

Understanding the compound's properties is critical for selecting the correct solvent system.

| Property | Specification | Experimental Implication |

| Chemical Name | BMY-25368 Hydrochloride | Use MW correction factor if converting from free base. |

| Molecular Weight | ~379.88 g/mol (HCl salt) | Calculation basis for Molarity. |

| Solubility (Water) | Moderate to High (as HCl) | Suitable for direct saline formulation at low-medium doses. |

| Solubility (DMSO) | High (> 50 mM) | Ideal for long-term cryo-storage (-20°C). |

| pKa | Basic amine functionality | pH adjustments may be required for high-concentration aqueous solutions. |

| Stability | Light Sensitive; Hygroscopic | Store desiccated; Protect from light during preparation. |

Materials & Equipment

-

Active Pharmaceutical Ingredient (API): BMY 25368 Hydrochloride (Verify purity >98% via HPLC).

-

Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).

-

Vehicle (Injection): 0.9% Sodium Chloride (Sterile Saline) or Phosphate Buffered Saline (PBS), pH 7.4.

-

Equipment:

-

Analytical Balance (Precision 0.01 mg).

-

Vortex Mixer.

-

Syringe Filters: 0.22 µm PVDF (for DMSO) or PES (for aqueous).

-

Amber glass vials (to prevent photolysis).

-

Protocol A: Preparation of Master Stock Solution

Purpose: To create a stable, high-concentration concentrate for long-term storage or subsequent dilution. Target Concentration: 50 mM (Typical).

-

Weighing: Accurately weigh 18.99 mg of BMY 25368 HCl.

-

Note: Handle in a low-humidity environment to prevent hygroscopic clumping.

-

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution must be completely clear and colorless to pale yellow. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage:

-

Divide into 50–100 µL aliquots in sterile amber microtubes.

-

Store at -20°C. Stable for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Protocol B: Preparation of Injection Solution (IV/IP)

Purpose: To prepare a biocompatible solution for immediate animal administration. Target Dose Example: 10 mg/kg for a 25g mouse (Injection volume: 10 mL/kg = 250 µL). Required Concentration: 1.0 mg/mL.

Method 1: Aqueous Dissolution (Preferred for HCl Salt)

Best for low-to-moderate doses where the salt form is fully water-soluble.

-

Calculation: Determine total mass required (e.g., 5 mg for 5 mL of solution).

-

Dissolution: Add BMY 25368 HCl powder directly to 0.9% Sterile Saline .

-

pH Adjustment (Critical):

-

Measure pH. The HCl salt may acidify the solution.

-

If pH < 5.0, carefully adjust to pH 6.0–7.4 using dilute NaOH (0.1 N) to prevent injection site irritation.

-

Caution: Avoid pH > 8.0 as the free base may precipitate.

-

-

Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile crimp-top vial.

-

Usage: Use within 24 hours. Keep on ice.

Method 2: Co-Solvent Formulation (For High Doses/Low Solubility)

Use this if the compound precipitates in pure saline or if starting from the Master Stock (Protocol A).

-

Starting Material: Thaw a 50 mM DMSO Master Stock aliquot.

-

Vehicle Preparation: Prepare a solution of 5% Tween 80 + 95% Saline .

-

Dilution (Stepwise):

-

Add the required volume of DMSO Stock dropwise into the vortexing Vehicle.

-

Limit DMSO: Ensure final DMSO concentration is ≤ 5% for IP or ≤ 1% for IV to avoid vehicle toxicity.

-

Example: To make 1 mL of solution, mix 20 µL Stock + 980 µL Vehicle.

-

-

Clarification: Vortex for 1 minute. Inspect for "oiling out" or precipitation.

Workflow Visualization

The following diagram illustrates the decision logic and processing steps for BMY 25368 formulation.

Figure 1: Decision tree for BMY 25368 preparation, distinguishing between long-term stock storage and immediate aqueous formulation.

Quality Control & Troubleshooting

Self-Validating Checks

-

Visual Inspection: Hold the vial against a black background and a white background. The solution must be free of opalescence.

-

Failure Mode: Cloudiness indicates precipitation (likely pH > 8 or saturation).

-

-